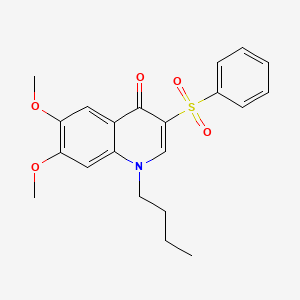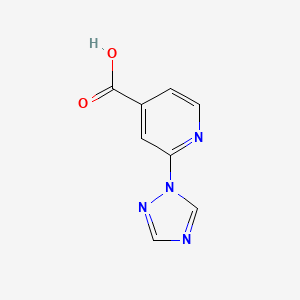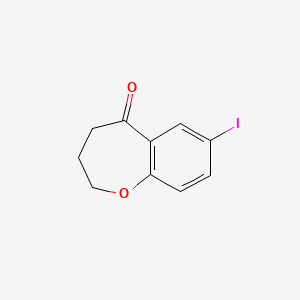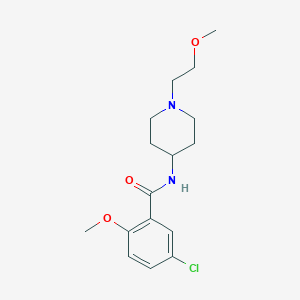
1-butyl-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoline derivative that has been synthesized using various methods. The compound has been shown to have a unique mechanism of action, which makes it an interesting target for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure Analysis
Quinolinones and their derivatives, including those similar to 1-butyl-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis of novel quinolinone structures with different ligands demonstrates the versatility of these compounds in various scientific applications, such as materials science and drug discovery. These studies often involve detailed molecular structure analysis using techniques like X-ray diffraction, NMR spectroscopy, and theoretical calculations to understand their properties and interactions (Michelini et al., 2019).
Catalysis and Chemical Reactions
Some research has focused on the catalytic applications of quinolinone derivatives, exploring their roles in facilitating various chemical reactions. For example, copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates has been developed, highlighting the environmentally friendly aspects of using quinolinone derivatives in synthesis processes. These reactions aim to produce compounds with potential pharmaceutical relevance while minimizing environmental impact (Xia et al., 2016).
Pharmaceutical and Biomedical Research
Quinolinones, due to their structural diversity and potential biological activity, have been studied for their pharmaceutical applications. Research in this area includes the development of novel quinolinone derivatives as anticancer agents, demonstrating the potential of these compounds in inducing apoptosis and arresting the cell cycle in cancer cells. This line of investigation often involves synthesis of new derivatives, followed by in vitro evaluations to assess their biological activities and mechanisms of action (Chen et al., 2013).
Advanced Materials Development
The structural versatility of quinolinones also extends to the development of advanced materials. Studies have explored their use in creating new materials with specific properties, such as improved antioxidant capabilities in lubricating greases. These investigations highlight the potential of quinolinone derivatives in industrial applications, where their chemical stability and reactivity can be harnessed for various purposes (Hussein et al., 2016).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-4-5-11-22-14-20(28(24,25)15-9-7-6-8-10-15)21(23)16-12-18(26-2)19(27-3)13-17(16)22/h6-10,12-14H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBAOIWGIUOFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)
![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)



